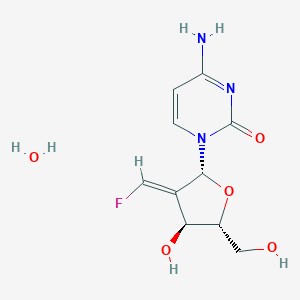
2-Amino-5-chloro-N-methylbenzamide
Übersicht
Beschreibung
“2-Amino-5-chloro-N-methylbenzamide” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol .
Synthesis Analysis
The synthesis of “2-Amino-5-chloro-N-methylbenzamide” involves several steps . The process begins with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate 3,5-dichlorobenzoic acid. The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid. Nitro-substitution is then carried out on the 3-methyl-5-chlorobenzoic acid and nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid. The nitro group is then reduced into an amino group through catalytic hydrogenation. Finally, a reaction is carried out under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole to obtain an intermediate, and a reaction on the intermediate and methylamine is carried out to obtain the 2-amino-5-chloro-N-methylbenzamide .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-chloro-N-methylbenzamide” is represented by the linear formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-chloro-N-methylbenzamide” include a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 55.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .
Wissenschaftliche Forschungsanwendungen
Thermal Stability Analysis
A study conducted by Yunbo Cong and Chunsheng Cheng (2021) focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a compound closely related to 2-amino-5-chloro-N-methylbenzamide. They used dynamic differential scanning calorimetry (DSC) to obtain thermodynamic data like activation energy and initial decomposition temperature, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).
Synthesis and Characterization in Chemical Compounds
Zheng Jian-hong (2012) discussed the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is structurally similar to the compound . This involved hydrogenation, chlorination, and amination steps, leading to the final product with significant yield and purity (Zheng Jian-hong, 2012).
Application in Protein Kinase Inhibition
C. Russell et al. (2015) developed protein kinase inhibitors using a hybrid flow and microwave approach. They synthesized compounds like 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, showcasing the potential of such derivatives in the realm of kinase inhibition, which is a crucial area in cancer research (Russell et al., 2015).
Role in Antimicrobial and Antitumor Activity
S. Joshi, A. Manikpuri, and D. Khare (2009) examined the antimicrobial effects of Mannich bases derived from benzamides, including compounds similar to 2-amino-5-chloro-N-methylbenzamide. Their study focused on the biological effects of these compounds against various bacteria, highlighting their potential in antimicrobial applications (Joshi, Manikpuri, & Khare, 2009). Additionally, B. Li (2014) synthesized 3-amidebenzamide derivatives, including compounds structurally related to 2-amino-5-chloro-N-methylbenzamide, and evaluated their anti-tumor activity, revealing promising results against various cancer cell lines (Li, 2014).
Eigenschaften
IUPAC Name |
2-amino-5-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOFEQJWALLTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172709 | |
| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-N-methylbenzamide | |
CAS RN |
19178-37-1 | |
| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)



![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)